![molecular formula C11H12N2O B1268260 7-Amino-4,6-dimethyl-quinolin-2-ol CAS No. 58336-28-0](/img/structure/B1268260.png)
7-Amino-4,6-dimethyl-quinolin-2-ol
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Overview
Description
7-Amino-4,6-dimethyl-quinolin-2-ol is a chemical compound with the molecular formula C11H12N2O . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.23 . Its melting point is 360 degrees Celsius (decomposition) .Scientific Research Applications
Antitumor Activity : Quinoline derivatives like TAS-103 have been shown to display antitumor activity in various models. TAS-103 acts by disrupting the formation of the signal recognition particle complex, affecting the delivery of secretory proteins in cells, which suggests potential applications in chemotherapy (Yoshida et al., 2008).
Inhibitory Effects on Cellular Processes : Quinoline-4-carboxylic acid derivatives have been studied for their effect on cellular viability against various carcinoma cell lines, indicating potential as anticancer agents. These compounds have shown significant anticancer activity, which may be attributed to their interactions with human topoisomerase IIα (Bhatt et al., 2015).
Chemical Synthesis and Properties : Research on the synthesis of derivatives of quinolin-2-ones, like 7-[1-aza-2-(dimethylamino)vinyl]-4-methylhydroquinolin-2-ones, has been conducted. These studies include examining their properties in different solvents, which is crucial for understanding their chemical behavior and potential applications (Zhang et al., 2001).
Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. These studies have shown significant inhibition efficiency, suggesting their potential use in industrial applications to prevent metal corrosion (Singh et al., 2016).
Inhibition of Enzymatic Activity : Certain quinolinone compounds, structurally similar to coumarins, have been investigated for their interaction with human carbonic anhydrase isoforms. These studies reveal the potential of such compounds as enzyme inhibitors, which could have therapeutic implications (Vullo et al., 2015).
Transformation Growth Factor Beta Inhibition : Novel quinoline derivatives have been synthesized and evaluated for their inhibitory effects on the transforming growth factor beta type I receptor kinase domain. This research has implications for the development of new therapeutic agents (Li et al., 2004).
Safety and Hazards
properties
IUPAC Name |
7-amino-4,6-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYXNJQAUIVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327905 |
Source
|
Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58336-28-0 |
Source
|
Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINO-4,6-DIMETHYL-2-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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